molecular formula C30H42FeO2P2 B2374990 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene CAS No. 849924-42-1

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene

Cat. No.: B2374990
CAS No.: 849924-42-1
M. Wt: 552.457
InChI Key: YNFGFBKVBCVUAM-UYVPJCOTSA-N
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Description

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a useful research compound. Its molecular formula is C30H42FeO2P2 and its molecular weight is 552.457. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene and its derivatives have been extensively studied for their roles in catalysis. These compounds have been utilized in hydroamination reactions, specifically catalyzed by gold compounds containing bis(phosphino)ferrocene ligands (Wolfarth et al., 2020). Additionally, palladium(II) complexes modified with bis(phosphino)ferrocene derivatives have been employed in carbonylation reactions of ethylene, demonstrating their versatility in different catalytic environments (Bianchini et al., 2005).

Chiral Ferrocenylphosphine Synthesis

The compound has also been involved in the synthesis of new chiral ferrocenylphosphine ligands. These ligands exhibit C2 symmetry and are functionalized with side chains, making them suitable for asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1989). The design and synthesis of optically active trans-chelating diphosphine ligands incorporating ferrocene units, which have been applied for catalytic asymmetric synthesis, are also noteworthy applications (Ito & Kuwano, 1999).

Electrocatalysis and Redox Studies

The compound's derivatives have been studied in electrocatalysis and redox behavior. For instance, research on the redox behavior of boronato-functionalized bis(phosphino)ferrocenes demonstrates their unique electrochemical properties (Zanello et al., 2001). Moreover, studies involving palladium compounds with bis(phosphino)ferrocene ligands have shed light on their electrochemical and catalytic properties (Hendricks et al., 2021).

Development of Novel Chiral Ligands

Research has focused on developing novel P-chiral bidentate phosphine ligands using ferrocene derivatives. These ligands have been employed in asymmetric catalysis, demonstrating their potential in producing chiral products with high enantioselectivity (Nettekoven et al., 1997).

Coordination and Metal Interaction Studies

The ferrocene-based bis(phosphinoamine) derivatives of the compound have been used to form complexes with various metals, showcasing interesting coordination properties and metal interactions, as studied through X-ray crystallography and spectroscopy (Pick et al., 2016).

Properties

CAS No.

849924-42-1

Molecular Formula

C30H42FeO2P2

Molecular Weight

552.457

IUPAC Name

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1

InChI Key

YNFGFBKVBCVUAM-UYVPJCOTSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

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